molecular formula C4H6N2S2 B1625710 2-(Methylsulfanyl)-1,3-thiazol-5-amine CAS No. 91478-68-1

2-(Methylsulfanyl)-1,3-thiazol-5-amine

Cat. No. B1625710
CAS RN: 91478-68-1
M. Wt: 146.2 g/mol
InChI Key: OCQRNFCYOLVQSW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1,3-thiazol-5-amine, also known as MTZ, is a heterocyclic organic compound that contains a thiazole ring. It is a sulfur-containing compound that has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1,3-thiazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In antimicrobial activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to inhibit the synthesis of DNA and RNA, disrupt the cell membrane, and interfere with the energy metabolism of microorganisms. In antifungal activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. In anticancer activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes.
Biochemical and Physiological Effects
2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to exhibit various biochemical and physiological effects. In antimicrobial activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to inhibit the growth of various bacteria, such as Staphylococcus aureus and Escherichia coli, and fungi, such as Candida albicans and Aspergillus niger. In antifungal activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to exhibit broad-spectrum activity against various fungi, including dermatophytes, yeasts, and molds. In anticancer activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

2-(Methylsulfanyl)-1,3-thiazol-5-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield. Another advantage is that it exhibits broad-spectrum activity against various microorganisms and fungi. However, one limitation is that it has low solubility in water, which can make it difficult to use in aqueous solutions. Another limitation is that it can exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(Methylsulfanyl)-1,3-thiazol-5-amine. One direction is to explore its potential applications in other fields, such as material science and environmental science. Another direction is to optimize the synthesis method to improve the yield and purity of 2-(Methylsulfanyl)-1,3-thiazol-5-amine. Additionally, more research is needed to fully understand the mechanism of action of 2-(Methylsulfanyl)-1,3-thiazol-5-amine and its potential side effects. Finally, the development of new derivatives and analogs of 2-(Methylsulfanyl)-1,3-thiazol-5-amine may lead to the discovery of more potent and selective compounds with improved properties.

Scientific Research Applications

2-(Methylsulfanyl)-1,3-thiazol-5-amine has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. In agricultural chemistry, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been used as a fungicide to control plant diseases. In material science, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been used as a precursor for the synthesis of various functional materials, such as metal-organic frameworks and coordination polymers.

properties

IUPAC Name

2-methylsulfanyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-7-4-6-2-3(5)8-4/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQRNFCYOLVQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531908
Record name 2-(Methylsulfanyl)-1,3-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-1,3-thiazol-5-amine

CAS RN

91478-68-1
Record name 2-(Methylsulfanyl)-1,3-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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